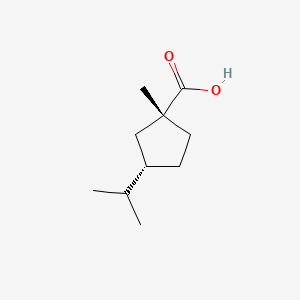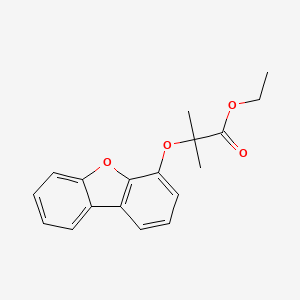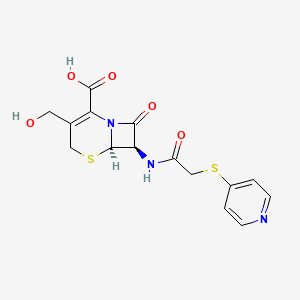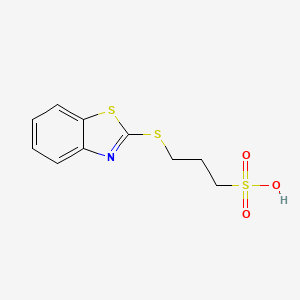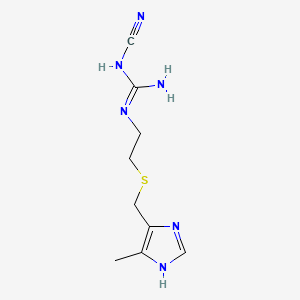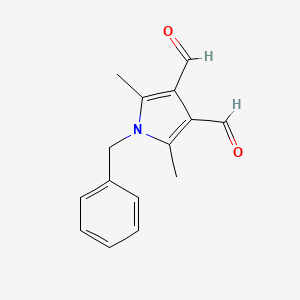
2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde is an arenecarbaldehyde.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Synthesis of Heterocyclic Compounds
2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde and its derivatives play a crucial role in the synthesis of new heterocyclic compounds, which are significant in various chemical reactions and pharmaceutical applications. For example, a study on the synthesis and characterization of ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate demonstrated its potential in forming new heterocycles (Singh, Rawat, & Sahu, 2014).
Structural Evaluation and Reactivity Analysis
Detailed structural analysis and computational studies on pyrrole derivatives are essential for understanding their chemical reactivity and potential applications. Investigations into the structure, vibrational analysis, and hydrogen bonding of pyrrole derivatives provide insights into their chemical properties and potential applications in material science and chemistry (Singh et al., 2015).
Optical and Electronic Properties
- Non-Linear Optical Materials: Some derivatives of 2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde exhibit properties suitable for non-linear optical (NLO) materials. For instance, the computed first hyperpolarizability of certain pyrrole derivatives indicates their potential use in NLO applications, which are important in telecommunications and information processing (Singh, Rawat, & Sahu, 2014).
Pharmacological Applications
- Antimicrobial Properties: Some pyrrole derivatives, synthesized using 2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde, have been shown to possess antimicrobial properties. These findings are significant for developing new antimicrobial agents, which are crucial in the fight against resistant bacterial and fungal infections (Hublikar et al., 2019).
Material Science Applications
- Conducting Polymers: Derivatives of 2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde are used in the synthesis of conducting polymers. These polymers have applications in electronics and materials science, demonstrating the versatility of pyrrole derivatives in various industrial applications (Kim & Elsenbaumer, 1998).
Propiedades
Nombre del producto |
2,5-Dimethyl-1-(phenylmethyl)pyrrole-3,4-dicarboxaldehyde |
|---|---|
Fórmula molecular |
C15H15NO2 |
Peso molecular |
241.28 g/mol |
Nombre IUPAC |
1-benzyl-2,5-dimethylpyrrole-3,4-dicarbaldehyde |
InChI |
InChI=1S/C15H15NO2/c1-11-14(9-17)15(10-18)12(2)16(11)8-13-6-4-3-5-7-13/h3-7,9-10H,8H2,1-2H3 |
Clave InChI |
RECJWNWZVDPHTR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(N1CC2=CC=CC=C2)C)C=O)C=O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



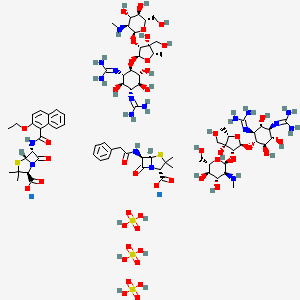
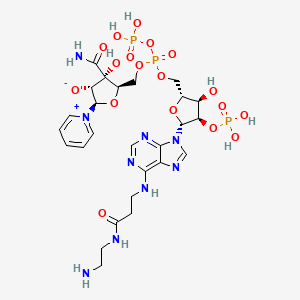
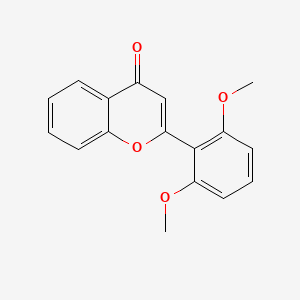
![2-[(4-Chlorophenyl)hydrazono]propanedioic acid](/img/structure/B1204025.png)
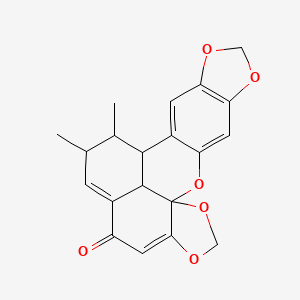
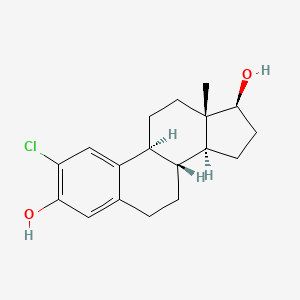
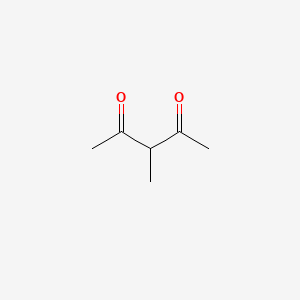
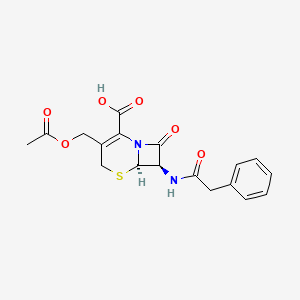
![(2R,3S,4S,4aR,10bS)-3,4,8,9,10-pentahydroxy-2-(hydroxymethyl)-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one](/img/structure/B1204036.png)
